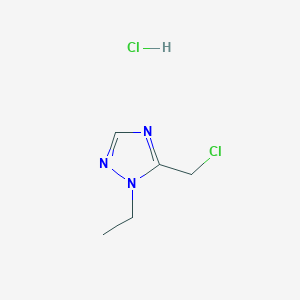
5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride
Descripción general
Descripción
Imidazole and triazole derivatives, which have a similar structure to the requested compound, are important in medicinal chemistry and have been used as building blocks in the synthesis of various biologically active compounds . They are part of several natural compounds like histamine, biotin, alkaloids, and nucleic acids .
Synthesis Analysis
While specific synthesis methods for “5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride” are not available, similar compounds are often synthesized through reactions involving halogenated compounds . For example, 3-(chloromethyl)pyridine hydrochloride is synthesized through a series of reactions starting with 3-methylpyridine .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For instance, the structure of 3-(chloromethyl)-5-methylpyridine hydrochloride, a similar compound, has been determined .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the chloromethyl group. For example, benzyl chloride, an organochlorine compound, is a widely used chemical building block .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, metformin hydrochloride, a widely used drug to treat diabetes mellitus, has specific physical and chemical properties that have been extensively studied .Aplicaciones Científicas De Investigación
Intermediate for Pesticide Preparation
5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride is recognized as an important intermediate in the preparation of pesticides. The synthesis involves hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde, followed by reaction with thioyl chloride. This process is efficient, yielding over 92.3% and uses appropriate solvents like chloroform to control the reaction and minimize waste (Ying, 2004).
Role in Synthesis of New Heterocyclic Compounds
This compound plays a role in the synthesis of new heterocyclic compounds, such as 5-[(1,1-dimethyl)ethyl]-3-aryl-(1H-l,2,3-triazol-1-yl)-5-isoxazolodinols, through reactions with vinyl triazole derivatives. These compounds have demonstrated plant-growth regulating activity, highlighting their potential in agricultural sciences (Guo‐Feng et al., 2010).
Exploration in Spectroscopic and Electronic Properties
Research has been conducted on the crystal structure, spectroscopic, electronic, luminescent, and nonlinear optical properties of similar triazole compounds. Such studies enhance understanding of their photophysical properties, with implications for material science and engineering applications (Nadeem et al., 2017).
Investigating π-hole Tetrel Bonding Interactions
Studies on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives include analysis of π-hole tetrel bonding interactions. These findings are crucial in understanding the molecular interactions and potential applications in materials science (Ahmed et al., 2020).
Other Relevant Research
Additional research includes studies on molecular stabilities, conformational analyses, and docking studies as EGFR inhibitors in cancer research, synthesis strategies for unsymmetrical energetic salts, and understanding adsorption on metal surfaces in corrosion science. Each of these studies contributes to a broader understanding of the applications and properties of triazole derivatives (Karayel, 2021), (Wang et al., 2007), (Bentiss et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(chloromethyl)-1-ethyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-2-9-5(3-6)7-4-8-9;/h4H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSXEGOJFPDTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



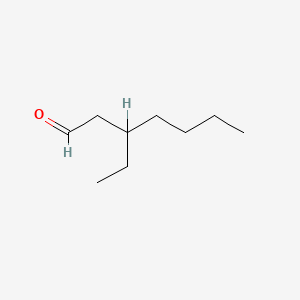
![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B3381634.png)


![Methyl [3-(chlorosulfonyl)phenyl]acetate](/img/structure/B3381660.png)
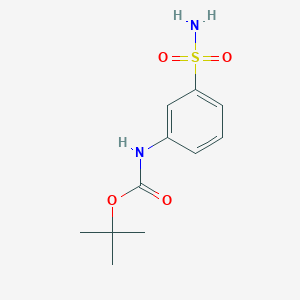

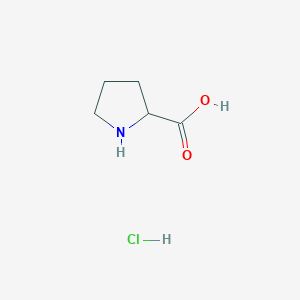

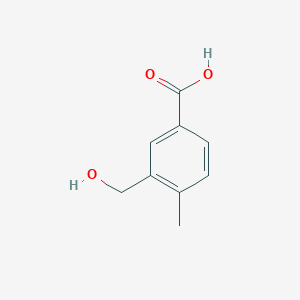

![1-[(2-Methylpropyl)sulfanyl]propan-2-one](/img/structure/B3381722.png)
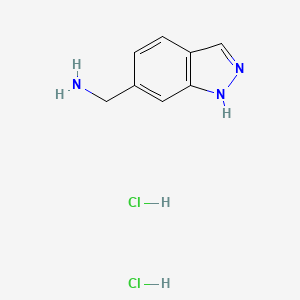
![{1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride](/img/structure/B3381744.png)